

A Comprehensive Technical Guide to Rubrene: Chemical Identifiers, Synthesis, and Purification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Rubrene**

Cat. No.: **B042821**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on **rubrene**, a polycyclic aromatic hydrocarbon with significant applications in organic electronics. This document outlines its key chemical identifiers, detailed experimental protocols for its synthesis and purification, and a visual representation of the experimental workflow.

Core Data Presentation: Rubrene Chemical Identifiers

The following table summarizes the key chemical identifiers for **rubrene**, facilitating easy reference and comparison.

Identifier	Value	Reference
CAS Number	517-51-1	[1] [2] [3]
PubChem CID	68203	[1] [2]
Molecular Formula	C ₄₂ H ₂₈	[1] [3]
Molecular Weight	532.67 g/mol	
IUPAC Name	5,6,11,12-tetraphenyltetracene	[1] [3]
InChI	InChI=1S/C42H28/c1-5-17-29(18-6-1)37-33-25-13-14-26-34(33)39(31-21-9-3-10-22-31)42-40(32-23-11-4-12-24-32)36-28-16-15-27-35(36)38(41(37)42)30-19-7-2-8-20-30/h1-28H	[1]
InChIKey	YYMBJDOZVAITBP-UHFFFAOYSA-N	[1] [3]
SMILES	C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C(C5=CC=CC=C5C(=C24)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8	[1]
Synonyms	5,6,11,12-Tetraphenylnaphthacene, Rubren	[1] [4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of **rubrene**.

Synthesis of Rubrene

A common and convenient method for synthesizing **rubrene** involves a two-step process starting from the addition of a phenylacetylene anion to benzophenone.[\[4\]](#) This is followed by

treatment with thionyl chloride, which leads to the formation of a triphenylchloroallene intermediate that dimerizes and subsequently eliminates chlorine to yield **rubrene**.^[4]

Materials:

- Benzophenone
- Phenylacetylene
- Thionyl chloride
- Appropriate solvents (e.g., anhydrous ether, benzene)
- Apparatus for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

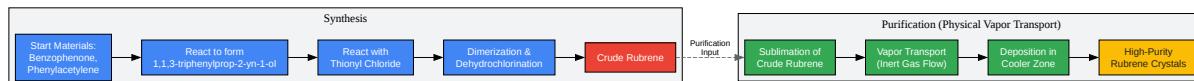
- Preparation of 1,1,3-triphenylprop-2-yn-1-ol: In a flask under an inert atmosphere, dissolve benzophenone in an appropriate anhydrous solvent. Separately, prepare the phenylacetylene anion by reacting phenylacetylene with a strong base (e.g., n-butyllithium) in an anhydrous solvent at low temperature. Slowly add the phenylacetylene anion solution to the benzophenone solution and allow the reaction to proceed. After the reaction is complete, quench the reaction mixture and extract the product. Purify the resulting 1,1,3-triphenylprop-2-yn-1-ol, for instance, by recrystallization.
- Synthesis of **Rubrene**: Dissolve the purified 1,1,3-triphenylprop-2-yn-1-ol in a suitable solvent such as benzene. Add thionyl chloride to the solution. The reaction will proceed through a triphenylchloroallene intermediate. This intermediate will then undergo dimerization and dehydrochlorination to form **rubrene**. The crude **rubrene** product can then be isolated and purified.

Purification of Rubrene by Physical Vapor Transport (PVT)

High-purity **rubrene**, often in the form of single crystals, is crucial for applications in organic electronics. Physical Vapor Transport (PVT) is a widely used sublimation technique for this

purpose.[2][5] This method relies on the sublimation of crude **rubrene** powder in a tube furnace under a controlled temperature gradient and an inert gas flow.[2][5]

Apparatus:


- Tube furnace with multiple heating zones to create a temperature gradient.
- Quartz or glass tube.
- Source of inert gas (e.g., argon) with a mass flow controller.
- Vacuum pump.

Procedure:

- Preparation: Place the crude **rubrene** powder in the high-temperature zone (source zone) of the tube.
- Evacuation and Purging: Evacuate the tube to remove air and moisture, and then introduce a controlled flow of an inert gas, such as argon.
- Sublimation and Crystal Growth: Heat the source zone to a temperature that allows for the sublimation of **rubrene** (typically around 280-300°C).[5] The vapor is then transported by the inert gas flow along the tube towards a cooler region (growth zone).
- Deposition: As the **rubrene** vapor reaches the cooler zone with a specific temperature profile, it will desublimate and form high-purity single crystals on the walls of the tube.
- Collection: After a sufficient growth period, cool the furnace and carefully collect the grown **rubrene** crystals.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of **rubrene**.

[Click to download full resolution via product page](#)

Caption: Workflow for **Rubrene** Synthesis and Purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rubrene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rubrene Thin Films with Viable Enhanced Charge Transport Fabricated by Cryo-Matrix-Assisted Laser Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Rubrene: Chemical Identifiers, Synthesis, and Purification]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042821#rubrene-cas-number-and-chemical-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com